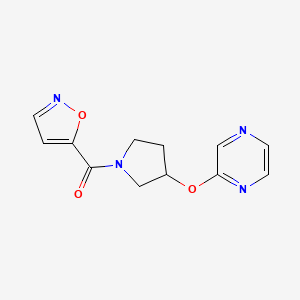

4-(4H-1,2,4-triazol-4-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4H-1,2,4-triazol-4-yl)pyridine” is a compound that has been studied for various purposes, such as generating coordination complexes and supramolecular self-assemblies . It has also been used in the formation of dendritic and polymeric networks .

Synthesis Analysis

The synthesis of “4-(4H-1,2,4-triazol-4-yl)pyridine” involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with varied metal salts under solvothermal conditions . This process results in the formation of coordination polymers . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “4-(4H-1,2,4-triazol-4-yl)pyridine” is determined by single X-ray crystal diffraction . The compound forms coordination polymers with different topologies, depending on the secondary ligand used . For example, when ammonium molybdate is used as a secondary ligand, a 2D network with a (2,3,3,3,4)-connected net topology is formed .Chemical Reactions Analysis

The chemical reactions involving “4-(4H-1,2,4-triazol-4-yl)pyridine” are complex and depend on the specific conditions and reactants used. For instance, when reacted with varied metal salts under solvothermal conditions, it forms coordination polymers . These reactions are confirmed by spectroscopic techniques and further characterized by elemental analysis, IR, TGA, and PXRD .Scientific Research Applications

Corrosion Inhibition

4-(4H-1,2,4-triazol-4-yl)pyridine derivatives have been explored for their role as corrosion inhibitors. Schiff’s bases of pyridyl substituted triazoles, such as 3-phenylallylidene amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol, have shown significant inhibition performance for mild steel in hydrochloric acid solutions, demonstrating their potential in metal preservation and industrial applications (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activity

The antimicrobial potential of 4-(4H-1,2,4-triazol-4-yl)pyridine derivatives has been a subject of research. Various derivatives synthesized from isonicotinic acid hydrazide exhibited antimicrobial properties, indicating the relevance of these compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Synthesis of Novel Complexes

Research has delved into synthesizing novel coordination polymers using 4-(4H-1,2,4-triazol-4-yl)pyridine derivatives. For example, the study involving 4-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl) benzoic acid resulted in diverse and unique complex structures with potential applications in material science and catalysis (Du et al., 2016).

Antioxidant Properties

Research into the antioxidant properties of certain 4-(4H-1,2,4-triazol-4-yl)pyridine derivatives, like 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole, has been conducted. These studies contribute to understanding these compounds' potential therapeutic applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Luminescence and Photonic Applications

The luminescent properties of 4-(4H-1,2,4-triazol-4-yl)pyridine complexes with various metals, including Y(III), Sm(III), Eu(III), Gd(III), and Tb(III), have been extensively studied. These complexes exhibit impressive visual emissions under UV excitation, suggesting their potential use in optical devices and photonic conversion media (Stan et al., 2015).

Electrocatalytic Activity in Water Splitting

The use of 4-(4H-1,2,4-triazol-4-yl)pyridine in the synthesis of metal(II)–organic frameworks (MOFs) has shown promising electrocatalytic activity for water splitting. This research opens up possibilities for these compounds in sustainable energy applications, particularly in hydrogen production (Gong et al., 2014).

properties

IUPAC Name |

4-(1,2,4-triazol-4-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-5-9-10-6-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIXRBWIWLVML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4H-1,2,4-triazol-4-yl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2479458.png)

![N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2479462.png)

![N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide](/img/structure/B2479463.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide](/img/structure/B2479469.png)